molecular formula C17H23N3O5S B2873001 1-(2-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1448078-16-7

1-(2-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No. B2873001
CAS RN: 1448078-16-7
M. Wt: 381.45
InChI Key: XOBZWDMYGHQZKZ-UHFFFAOYSA-N
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Description

“1-(2-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Inhibition of Lipid Peroxidation

Research by Braughler et al. (1987) introduced novel compounds capable of inhibiting lipid peroxidation, highlighting their potential in protecting brain homogenates and synaptosomes from oxidative stress. These compounds, due to their potency comparable to known antioxidants like alpha-tocopherol, could offer a foundation for developing treatments against oxidative stress-related diseases (Braughler et al., 1987).

Synthesis and Characterization of Novel Compounds

Moosavi-Zare et al. (2013) described the synthesis of a novel ionic liquid, showcasing an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of heterocyclic compounds. This research demonstrates the versatility of piperidine derivatives in facilitating chemical syntheses, potentially applicable to the chemical under discussion (Moosavi‐Zare et al., 2013).

Development of Aromatase Inhibitors

Leung et al. (1987) investigated analogues of piperidine-2,6-dione as selective inhibitors of aromatase, revealing the potential of these compounds in treating hormone-sensitive cancers. This study underscores the therapeutic applications of piperidine derivatives in oncology (Leung et al., 1987).

Herbicidal Activity

Zhu et al. (2006) conducted a quantitative structure-activity relationship study of herbicidal analogues, including piperidine-2,4-dione derivatives. Their work provides a framework for designing effective herbicides based on structural modifications of piperidine derivatives (Zhu et al., 2006).

Supramolecular Chemistry

Elacqua et al. (2013) explored the crystal engineering of co-crystals and salts involving pyridines, demonstrating the utility of these compounds in designing materials with specific properties. This research highlights the role of pyridine derivatives in advancing supramolecular chemistry (Elacqua et al., 2013).

properties

IUPAC Name

1-[2-(4-pyridin-2-yloxypiperidin-1-yl)sulfonylethyl]piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c21-16-5-3-6-17(22)20(16)12-13-26(23,24)19-10-7-14(8-11-19)25-15-4-1-2-9-18-15/h1-2,4,9,14H,3,5-8,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBZWDMYGHQZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

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